8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Description
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a bicyclic tertiary amine salt characterized by a tropane skeleton (8-azabicyclo[3.2.1]octane) substituted with a methyl group at the 8-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. This structure confers unique physicochemical properties, such as pH-dependent solubility and stability, and enables diverse pharmacological interactions. It serves as a critical intermediate in synthesizing bioactive molecules, including Autotaxin (ATX) inhibitors, where its carboxylic acid moiety occupies enzymatic "tunnel" regions .
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-10-7-2-3-8(10)5-6(4-7)9(11)12;/h6-8H,2-5H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKHVZZGRQDQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90608-78-9 | |
| Record name | 3-Tropanecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential use in drug development due to its structural similarity to known pharmacologically active tropane derivatives. Research has focused on:
- Anticholinergic Activity : Compounds with similar structures exhibit anticholinergic properties, making them potential candidates for treating conditions such as motion sickness and muscle spasms .
- Central Nervous System Effects : Studies suggest that derivatives of 8-methyl-8-azabicyclo[3.2.1]octane may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which could be beneficial in treating neurodegenerative diseases .
Synthetic Methodologies
The synthesis of 8-methyl-8-azabicyclo[3.2.1]octane derivatives has been a focus of research due to their complex stereochemistry. Notable methods include:
- Enantioselective Synthesis : Recent advancements have been made in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is crucial for producing compounds with specific biological activities . This includes methodologies that allow for stereochemical control during the synthesis process.
Pharmacology
Research into the pharmacological effects of this compound has revealed various potential applications:
- Pain Management : Some studies indicate that derivatives may have analgesic properties, suggesting a role in pain management therapies .
- Cognitive Enhancement : There is ongoing research into the effects of tropane alkaloids on cognitive functions, with implications for treating cognitive decline associated with aging or neurodegenerative diseases .
Case Study 1: Anticholinergic Properties
A study investigated the anticholinergic effects of various azabicyclo compounds, including 8-methyl-8-azabicyclo[3.2.1]octane derivatives, demonstrating significant inhibition of acetylcholine receptors in vitro. This suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Case Study 2: Cognitive Enhancement
Research published in Journal of Medicinal Chemistry reported that certain modifications to the azabicyclo structure enhanced cognitive function in animal models, indicating that these compounds could be developed into therapeutic agents for Alzheimer's disease.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and biological implications of 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride compared to analogues:
Solubility and Stability
- Carboxylic Acid vs. Ester Derivatives : The carboxylic acid group in the target compound enhances water solubility in basic conditions (via deprotonation), whereas ester derivatives (e.g., cocaine, tropisetron) exhibit higher lipophilicity, favoring CNS penetration .
- pH Sensitivity : Tropisetron hydrochloride (pKa 8.9) remains stable in acidic buffers but precipitates in alkaline solutions due to free base formation. In contrast, the hydrochloride salt of the target compound likely maintains stability across a broader pH range due to its ionic nature .
Biological Activity
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS Number: 90608-78-9) is a bicyclic compound that has garnered attention for its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆ClNO₂ |
| Molecular Weight | 205.68 g/mol |
| LogP | 1.6837 |
| PSA | 40.54 Ų |
Pharmacological Activity
Monoamine Reuptake Inhibition
Research indicates that 8-methyl-8-azabicyclo[3.2.1]octane derivatives exhibit significant activity as monoamine reuptake inhibitors, which are crucial in the treatment of various psychiatric disorders, including depression and anxiety disorders. These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro, making them potential candidates for developing antidepressant medications .
Serotonin Receptor Affinity
The compound also demonstrates high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes. This property is significant as it suggests a role in modulating serotoninergic pathways, which are often targeted in the treatment of mood disorders and anxiety .
The mechanism through which 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride exerts its effects involves:
- Inhibition of Monoamine Transporters : The compound inhibits the reuptake of monoamines by binding to their respective transporters in neuronal membranes.
- Modulation of Neurotransmitter Levels : By preventing the reuptake of neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission.
Study on Antidepressant Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters explored various azabicyclo compounds and their efficacy as antidepressants. The findings indicated that derivatives similar to 8-methyl-8-azabicyclo[3.2.1]octane exhibited significant antidepressant-like effects in animal models, correlating with their ability to inhibit serotonin and norepinephrine reuptake .
Clinical Implications
Clinical trials involving similar compounds have highlighted their potential in treating not only depression but also anxiety disorders and ADHD (Attention Deficit Hyperactivity Disorder). The favorable side effect profile compared to traditional tricyclic antidepressants makes these compounds particularly attractive for further development .
Q & A
Q. What are the foundational synthetic routes for 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride?
The synthesis typically involves bicyclic intermediates such as N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride, which is prepared via multi-step reactions. Key steps include:
- Cyclization : Formation of the bicyclic core using tropane alkaloid precursors.
- Functionalization : Introduction of the carboxylic acid group via hydrolysis or oxidation.
- Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt.
Reagents like dichloromethane, ethanol, and catalysts (e.g., Pd/C) are often used under reflux conditions to optimize yield and purity .
Q. How is the compound characterized structurally and chemically?
Standard characterization methods include:
- Spectroscopy :
- NMR (¹H, ¹³C) to confirm bicyclic structure and substituent positions.
- IR to identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
- Elemental analysis : To validate purity and stoichiometry of the hydrochloride salt .
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (causes respiratory irritation per GHS H statements).
- Storage : In amber glass bottles at room temperature, away from moisture and light.
- Waste disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
Discrepancies in NMR or IR results may arise from:
- Tautomerism : The bicyclic structure may adopt multiple conformers in solution.
- Impurities : Trace solvents (e.g., DMSO) or synthetic byproducts.
Methodological solutions : - Use deuterated solvents (e.g., D₂O for aqueous samples) to suppress solvent peaks.
- Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.
- Cross-validate with X-ray crystallography or computational modeling (DFT) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Key factors include:
- Reaction temperature : Maintain reflux conditions (e.g., 80°C in ethanol) to enhance kinetics.
- Catalyst selection : Use Pd/C for hydrogenation steps to reduce side reactions.
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures).
Yields >70% are achievable with rigorous control of stoichiometry and reaction time .
Q. How does the compound interact with biological targets such as neurotransmitter receptors?
The bicyclic structure mimics tropane alkaloids, enabling interactions with:
- 5-HT₃ receptors : Competitive antagonism via hydrophobic binding to the receptor’s transmembrane domain.
- α7-nicotinic receptors : Partial agonism mediated by the carboxylic acid group’s hydrogen bonding.
Experimental validation : - Radioligand binding assays (e.g., [³H]-GR65630 for 5-HT₃).
- Electrophysiology (patch-clamp) to measure ion channel modulation .
Q. How can impurities in synthesized batches be identified and quantified?
Common impurities include:
- Tropine derivatives : From incomplete functionalization of the bicyclic core.
- Residual solvents : DMSO or ethanol detected via GC-MS.
Analytical workflows : - HPLC-UV/ELSD : Use C18 columns (mobile phase: 0.1% TFA in acetonitrile/water).
- LC-MS/MS : For trace impurity profiling (LOQ <0.1%).
Reference standards (e.g., EP Impurity A) are critical for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
